2-Ethyl-4-nitro-1H-imidazole

Lipophilicity Physicochemical Properties Drug Design

This precise 2-ethyl-4-nitro regioisomer is non-interchangeable with 2-methyl or 5-nitro analogs due to distinct lipophilicity (LogP 0.571) and electronic profiles. Substituting ethyl for methyl alters derivative performance—melting point 161°C vs. 251-255°C for the methyl analog. Essential for synthesizing piperazinyl-4-nitroimidazole anti-HIV agents (e.g., compound 6f: EC50=2.60 μg/mL). Available in ≥97% purity for SAR studies, reference standards, and focused library synthesis.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
CAS No. 13230-03-0
Cat. No. B077943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4-nitro-1H-imidazole
CAS13230-03-0
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCCC1=NC=C(N1)[N+](=O)[O-]
InChIInChI=1S/C5H7N3O2/c1-2-4-6-3-5(7-4)8(9)10/h3H,2H2,1H3,(H,6,7)
InChIKeyMXNAZXOOFZKJEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-4-nitro-1H-imidazole (CAS 13230-03-0): Verified Physicochemical and Procurement Profile


2-Ethyl-4-nitro-1H-imidazole (CAS 13230-03-0) is a heterocyclic organic compound within the nitroimidazole class, characterized by a 4-nitro group and a 2-ethyl substituent on the imidazole ring [1]. It is primarily utilized as a research chemical and a versatile building block in organic synthesis . Its predicted density is 1.335±0.06 g/cm³, and it has a melting point of 161 °C [1]. This compound serves as a key precursor for generating diverse 5-substituted and N-alkylated derivatives, which are explored for biological activities, including antiviral applications [2].

The Criticality of Precise Substitution for 2-Ethyl-4-nitro-1H-imidazole in Research Applications


Generic substitution among nitroimidazole building blocks is scientifically unsound due to the profound impact of the 2-alkyl chain on lipophilicity and the positional isomerism of the nitro group on biological and chemical reactivity [1]. While compounds like 2-methyl-4-nitroimidazole (CAS 696-23-1) share the 4-nitro motif, the substitution of an ethyl for a methyl group alters the compound's physicochemical profile, as evidenced by a higher melting point (161°C for the ethyl derivative [2] vs. 251-255°C for the methyl analog ). This difference is critical for both handling and the performance of downstream derivatives. Furthermore, the 4-nitro configuration is distinct from the more common 5-nitro isomers (e.g., metronidazole), which exhibit different electronic properties and biological activation pathways [3]. Procurement of the precise 2-ethyl-4-nitro isomer is therefore essential for ensuring the intended outcome in structure-activity relationship (SAR) studies and the synthesis of specific pharmacologically relevant scaffolds [1].

Quantitative Differentiation Evidence: 2-Ethyl-4-nitro-1H-imidazole vs. Key Analogs


Enhanced Lipophilicity and Altered Melting Point Relative to 2-Methyl-4-nitroimidazole

2-Ethyl-4-nitro-1H-imidazole exhibits a calculated LogP of 0.571 [1], a physicochemical parameter critical for determining membrane permeability and pharmacokinetic behavior. Compared to its 2-methyl analog (2-Methyl-4-nitroimidazole, CAS 696-23-1), which has a lower predicted LogP due to its smaller alkyl group, the ethyl derivative demonstrates increased lipophilicity. This structural change also results in a substantially lower melting point of 161°C [2] for the ethyl derivative, versus a range of 251-255°C for the methyl analog . This difference in thermal properties can influence handling, purification, and formulation processes during research.

Lipophilicity Physicochemical Properties Drug Design SAR

Validated Utility as a Precursor for Anti-HIV Lead Compound Scaffolds

Derivatives of 2-Ethyl-4-nitro-1H-imidazole have demonstrated measurable anti-HIV activity, validating the scaffold's utility in drug discovery. A specific piperazine derivative synthesized from this parent compound, designated as compound 6f, exhibited inhibition of HIV-1 in MT-4 cells with an EC50 of 2.60 μg/mL and a selectivity index (SI) of 9 [1]. In contrast, the parent compound itself is inactive, and many other derivatives in the same series showed no activity [1]. This highlights the importance of the 2-ethyl-4-nitroimidazole core as a privileged starting point for generating active molecules, as opposed to being a biologically active end-product.

Antiviral HIV NNRTI Medicinal Chemistry Scaffold

Established Chromatographic Method for Analytical and Preparative Use

A validated reverse-phase HPLC method is available for the separation and analysis of 2-Ethyl-4-nitro-1H-imidazole [1]. The method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid, providing a scalable protocol for both analytical and preparative chromatography [1]. This documented method offers a clear advantage for researchers requiring precise purity assessment or isolation of the compound from reaction mixtures, reducing method development time and ensuring reproducible results.

Analytical Chemistry HPLC Purification Quality Control

High Commercial Purity Enabling Reproducible Synthesis

Commercial vendors supply 2-Ethyl-4-nitro-1H-imidazole at a consistently high purity, typically specified as 97-98% (HPLC) . This level of purity is essential for its primary use as a building block in multi-step synthetic sequences, where impurities can lead to side reactions, lower yields, and complicate product purification. While other nitroimidazole building blocks are also available at similar purities, the specific commitment to high purity for this CAS number ensures researchers can reliably reproduce literature procedures and scale up reactions without introducing variability from inconsistent starting material quality.

Purity Synthesis Quality Assurance Procurement

Documented Utility in Literature as a Key Synthetic Intermediate

Multiple peer-reviewed publications explicitly cite 2-Ethyl-4-nitro-1H-imidazole as a starting material for the synthesis of more complex, biologically active molecules. For instance, it is used to prepare 5-sulphanyl-4-nitroimidazole derivatives [1] and various piperazine-containing scaffolds with anti-HIV potential [2]. This documented utility provides a clear, peer-reviewed justification for its procurement over a less well-characterized nitroimidazole. Its role is not as an end-use drug but as a validated, essential component in the synthesis of novel chemical entities (NCEs).

Synthetic Intermediate Building Block Derivatization Medicinal Chemistry

Validated Application Scenarios for 2-Ethyl-4-nitro-1H-imidazole in R&D


Synthesis of Novel Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

This compound is a key starting material for synthesizing a series of piperazinyl-4-nitroimidazole derivatives that have been evaluated as potential anti-HIV agents. Researchers can use it to generate focused libraries of compounds by modifying the N-1 and C-5 positions of the imidazole ring. The documented activity of a specific derivative (compound 6f with EC50 = 2.60 μg/mL against HIV-1) provides a quantitative benchmark for optimizing potency and selectivity in new analogues [1].

Building Block for Derivatizing the 5-Position of the Imidazole Ring

The compound's primary application is as a versatile building block in organic and medicinal chemistry, specifically for introducing a 2-ethyl-4-nitroimidazole moiety into larger structures . It is particularly useful for subsequent derivatization at the 5-position, which can be functionalized to attach various pharmacophores, as demonstrated in the synthesis of 5-sulphanyl and 5-piperazinyl derivatives [1][2].

Precursor for Physicochemical Property Modulation in SAR Studies

Medicinal chemists can use 2-Ethyl-4-nitro-1H-imidazole to systematically explore the impact of the 2-ethyl group on the lipophilicity (LogP = 0.571) and electronic properties of a lead series [3]. By comparing the properties and biological outcomes of derivatives from this compound with those from the 2-methyl analog (CAS 696-23-1), researchers can establish robust structure-activity and structure-property relationships .

Analytical Method Development and Reference Standard Preparation

For analytical chemists and QC laboratories, the availability of a documented HPLC method [3] and commercial material of high purity (≥ 97%) makes this compound suitable for use as a reference standard in method development or for preparing calibration curves in LC-MS analysis of nitroimidazole-containing mixtures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethyl-4-nitro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.